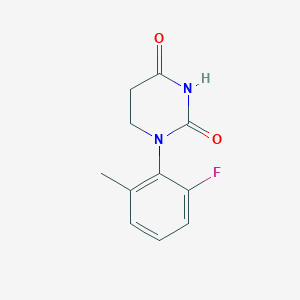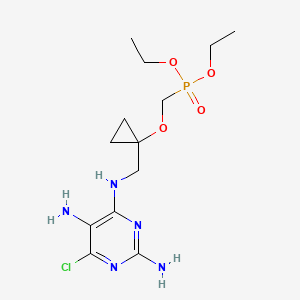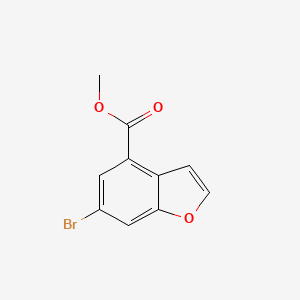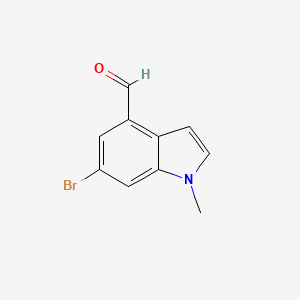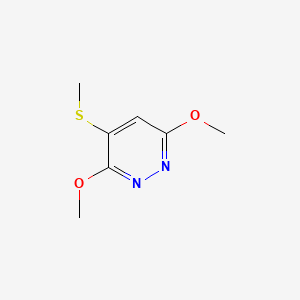
4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane is a heterocyclic compound that features a unique combination of benzyl, pyrazolyl, and oxazepane moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Formation of the Oxazepane Ring: The oxazepane ring can be constructed through cyclization reactions involving amino alcohols and epoxides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and pyrazolyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or pyrazolyl derivatives.
科学研究应用
4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a scaffold for the development of novel therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: It has been investigated for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound has been used in studies to understand its biological activity and mechanism of action.
作用机制
The mechanism of action of 4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione: Known for its cytotoxic activity against leukemia stem cells.
Pyrazolo[3,4-d]pyrimidine: A scaffold used in the development of CDK2 inhibitors for cancer treatment.
Uniqueness
4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane is unique due to its combination of benzyl, pyrazolyl, and oxazepane moieties, which confer distinct chemical and biological properties
属性
分子式 |
C15H19N3O |
|---|---|
分子量 |
257.33 g/mol |
IUPAC 名称 |
4-benzyl-2-(1H-pyrazol-5-yl)-1,4-oxazepane |
InChI |
InChI=1S/C15H19N3O/c1-2-5-13(6-3-1)11-18-9-4-10-19-15(12-18)14-7-8-16-17-14/h1-3,5-8,15H,4,9-12H2,(H,16,17) |
InChI 键 |
KGVBLGVHUZUQBT-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC(OC1)C2=CC=NN2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


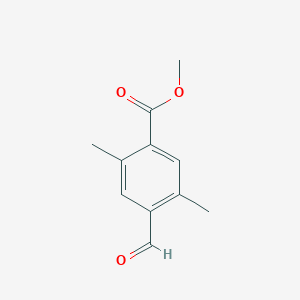
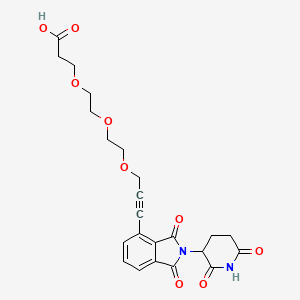
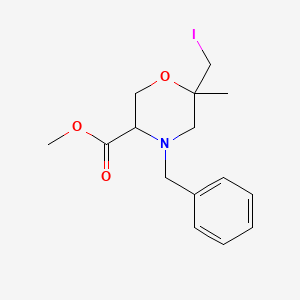
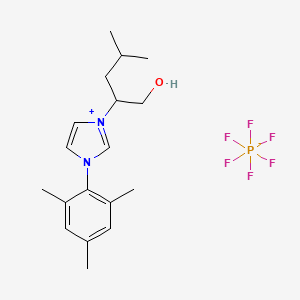
![(2S)-2-Amino-N-methyl-N-{[3-(methylsulfanyl)pyrazin-2-YL]methyl}propanamide](/img/structure/B14778759.png)
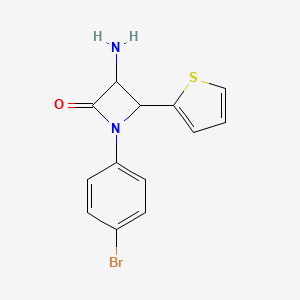
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14778769.png)
